molecular formula C12H18N2O2S B1517726 4-Benzylpiperidine-1-sulfonamide CAS No. 16168-15-3

4-Benzylpiperidine-1-sulfonamide

Cat. No.: B1517726
CAS No.: 16168-15-3
M. Wt: 254.35 g/mol
InChI Key: GHHLZJXJNUPZCT-UHFFFAOYSA-N
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Description

4-Benzylpiperidine-1-sulfonamide is a chemical compound with the molecular formula C₁₂H₁₈N₂O₂S It is a derivative of piperidine, featuring a benzyl group attached to the nitrogen atom and a sulfonamide group at the 1-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperidine-1-sulfonamide typically involves the following steps:

  • Benzylpiperidine Synthesis: Piperidine is reacted with benzyl chloride to form benzylpiperidine.

  • Sulfonation: The benzylpiperidine is then treated with chlorosulfonic acid to introduce the sulfonamide group, resulting in this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

  • Reduction: The sulfonamide group can be reduced to form an amine.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common reagents include chromyl chloride (CrO₂Cl₂) and conditions involve heating.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as alkyl halides are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Benzaldehyde, Benzoic acid

  • Reduction: Piperidine, Piperidin-4-amine

  • Substitution: Various substituted piperidines

Scientific Research Applications

4-Benzylpiperidine-1-sulfonamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Benzylpiperidine-1-sulfonamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Piperidine

  • Benzylpiperidine

  • Sulfonamides

Properties

IUPAC Name

4-benzylpiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c13-17(15,16)14-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHLZJXJNUPZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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